(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ARN1203 can be synthesized through a multi-step process involving the fluorination of arachidonoyl ethanolamide. The key steps include:
Fluorination: Introduction of a fluorine atom to the ethanolamide moiety.
Hydrolysis: Conversion of the intermediate to the desired fluorinated product.
Industrial Production Methods
Industrial production of ARN1203 involves optimizing the reaction conditions to achieve high yield and purity. This typically includes:
Controlled temperature and pressure: To ensure the stability of the fluorinated compound.
Purification techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ARN1203 undergoes several types of chemical reactions, including:
Oxidation: Where it can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including nucleophiles for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-fluorinated products .
Scientific Research Applications
ARN1203 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study fluorination reactions and their effects on molecular properties.
Medicine: Explored for potential therapeutic applications due to its interaction with cannabinoid receptors.
Industry: Utilized in the development of new fluorinated compounds with improved stability and bioactivity.
Mechanism of Action
ARN1203 exerts its effects primarily through its interaction with fatty acid amide hydrolase. The fluorinated analog serves as a substrate for this enzyme, leading to the production of fluorinated metabolites. This interaction can modulate the activity of cannabinoid receptors and influence various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl ethanolamide: The non-fluorinated analog of ARN1203.
Fluorinated analogs of other endocannabinoids: Such as fluorinated anandamide derivatives.
Uniqueness
ARN1203 is unique due to its fluorinated structure, which imparts increased metabolic stability and distinct biological activity compared to its non-fluorinated counterparts. This makes it a valuable tool for studying the effects of fluorination on endocannabinoid metabolism and receptor interactions .
Biological Activity
(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide is a synthetic analog of anandamide, a naturally occurring endocannabinoid. This compound has garnered attention due to its potential therapeutic applications and biological activities mediated primarily through cannabinoid receptors. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H38FNO
- Molecular Weight : 379.6 g/mol
- IUPAC Name : this compound
- CAS Number : 1428445-15-1
The primary mechanism of action for this compound involves its interaction with cannabinoid receptors (CB1 and CB2). Activation of these G protein-coupled receptors leads to various intracellular signaling cascades that influence numerous physiological processes:
- CB1 Receptor Activation : Predominantly found in the central nervous system (CNS), CB1 receptor activation is associated with modulation of neurotransmitter release and neuroprotection.
- CB2 Receptor Activation : Primarily located in the immune system, CB2 receptor activation plays a role in anti-inflammatory responses and immune modulation.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : Studies have shown that this compound can reduce pain perception through its action on CB1 receptors in the CNS.
- Anti-inflammatory Effects : By activating CB2 receptors, it may help in reducing inflammation in various models of inflammatory diseases.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter release suggests potential applications in neurodegenerative disorders.
Case Studies
- Pain Management in Animal Models : A study demonstrated that administration of this compound significantly reduced nociceptive behavior in rodent models of acute and chronic pain .
- Inflammation Reduction : In a murine model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores .
Research Findings
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPSZMYVPAPSRW-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348135 | |
Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428445-15-1 | |
Record name | (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)-5,8,11,14-icosatetraenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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